2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
743438-31-5 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2 |
InChI Key |
ZTYGFHUOXIWCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,5-C-H Insertion of Cyclopropylmagnesium Carbenoids
One of the key synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives involves the intramolecular insertion of cyclopropylmagnesium carbenoids into C-H bonds adjacent to nitrogen atoms. This method is notable for its high yields (up to 94%) and stereoselectivity.
- Starting Materials: 1-Chlorocyclopropyl p-tolyl sulfoxides bearing N,N-disubstituted aminomethyl groups.
- Key Step: Treatment with isopropylmagnesium chloride (i-PrMgCl) generates cyclopropylmagnesium carbenoids, which undergo 1,5-C-H insertion to form the bicyclic structure.
- Reactivity Order: The insertion efficiency increases with the nature of the substituent on nitrogen (NCH3 < NCH2CH3 < NCH2Ph < NCH(CH3)2).
- Outcome: Formation of 3-azabicyclo[3.1.0]hexanes with high stereochemical control.
Three-Component Reaction in Aqueous Medium
A novel and eco-friendly approach involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water to synthesize 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which can be further transformed into the target compound.
- Advantages: Simple procedure, excellent yields, short reaction times, and use of inexpensive, readily available starting materials.
- Reaction Conditions: Conducted in water, highlighting green chemistry principles.
- Mechanism: The reaction proceeds via condensation and cyclization steps leading to the bicyclic azabicyclohexane core.
Halogenation and Dehydrohalogenation Route
This classical method involves halogenation of 3-azabicyclo[3.1.0]hexane followed by dehydrohalogenation to generate 3-azabicyclo[3.1.0]hex-2-ene intermediates, which can be converted to cyano derivatives and subsequently hydrolyzed or reduced to yield the ethan-1-ol substituted product.
- Step 1: Chlorination or bromination of 3-azabicyclo[3.1.0]hexane or its hydrochloride salt using agents such as N-chlorosuccinimide or sodium hypochlorite.
- Step 2: Dehydrohalogenation using bases like triethylamine or sodium hydroxide in polar solvents (ethers, alcohols, or water) at temperatures up to 150°C.
- Step 3: Formation of 2-cyano-3-azabicyclo[3.1.0]hexane via reaction with sodium bisulfite and sodium cyanide.
- Step 4: Hydrolysis or alcoholysis of the cyano compound under acidic or basic conditions to yield 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol or its esters/salts.
- Notes: This method allows isolation of intermediates or in situ transformations and is adaptable to various reaction scales.
Reductive Amination of (3-Azabicyclo[3.1.0]hex-6-yl)methanol Derivatives
A practical laboratory-scale synthesis involves reductive amination of (3-azabicyclo[3.1.0]hex-6-yl)methanol with aldehydes in the presence of sodium triacetoxyborohydride.
- Procedure:
- Under nitrogen atmosphere, mix the bicyclic alcohol with an aldehyde and triethylamine in anhydrous dichloromethane.
- Add sodium triacetoxyborohydride and stir at room temperature for 18 hours.
- Workup involves washing with aqueous sodium bicarbonate and brine, drying, and solvent removal to isolate the product.
- Outcome: Formation of substituted 3-azabicyclo[3.1.0]hexane ethanols with good purity and yield.
- Characterization: Confirmed by NMR and mass spectrometry.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The 1,5-C-H insertion method is particularly valuable for synthesizing optically active 3-azabicyclo[3.1.0]hexanes, which are important in medicinal chemistry due to their rigid bicyclic structure and nitrogen functionality.
The three-component reaction method offers a sustainable alternative, avoiding hazardous solvents and reagents, and is suitable for rapid library synthesis of azabicyclohexane derivatives.
The halogenation/dehydrohalogenation route, while classical, provides a robust pathway to cyano intermediates that can be further manipulated to various functional groups, including the ethan-1-ol moiety, enabling structural diversification.
Reductive amination of bicyclic alcohols allows for the introduction of diverse substituents on the nitrogen or adjacent carbons, facilitating the synthesis of analogs for biological evaluation.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The primary alcohol group can undergo esterification or acylation under standard conditions. For example:
-
Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) yields the corresponding acetate ester.
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) forms sulfonate esters, enabling nucleophilic substitution .
Oxidation Reactions
The alcohol moiety may be oxidized to a carboxylic acid or ketone under controlled conditions:
-
Mild Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to an aldehyde without over-oxidation.
-
Strong Oxidation : Potassium permanganate (KMnO₄) or Jones reagent could oxidize the alcohol to 2-(3-azabicyclo[3.1.0]hexan-3-yl)acetic acid .
Nucleophilic Substitution at the Amine Center
The bicyclic tertiary amine can participate in:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts.
-
Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C, H₂) may cleave the C–N bond in specific derivatives .
Cycloaddition Reactions
The 3-azabicyclo[3.1.0]hexane core is reactive in 1,3-dipolar cycloadditions (1,3-DC), as demonstrated in related spirocyclic derivatives . While the ethanol substituent may sterically hinder such reactions, modified conditions (e.g., elevated temperatures or Lewis acid catalysts) could enable participation.
Salt Formation
The amine can form salts with acids, enhancing solubility:
Limitations and Research Gaps
No direct experimental data for this compound’s reactions were found in the provided sources. The above analysis extrapolates from:
-
General reactivity of alcohols and tertiary amines.
-
Synthetic strategies for structurally similar 3-azabicyclo[3.1.0]hexane derivatives .
Further experimental studies are required to validate these hypotheses.
Scientific Research Applications
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar biological activities.
2-Azabicyclo[3.1.0]hexan-3-one:
Uniqueness
2-(3-Azabicyclo[310]hexan-3-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol, a compound with a unique bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H13NO
- CAS Number : 45087303
- Structural Characteristics : The bicyclic structure contributes to its unique pharmacological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds related to the azabicyclo[3.1.0]hexane framework, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.2 - 24.1 | Induction of apoptosis and cell cycle arrest |
| K562 | 4 - 14 | Disruption of actin filaments and motility |
| CT26 | 8 - 19 | Induction of SubG1 phase accumulation |
The most potent compounds showed IC50 values comparable to established chemotherapeutics like Cisplatin and Doxorubicin, indicating their potential as effective anticancer agents .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Treatment with this compound leads to increased apoptosis in HeLa and CT26 cells, as evidenced by increased SubG1 phase populations and morphological changes in cell structure.
- Cell Cycle Arrest : The compound affects cell cycle progression, particularly in HeLa cells, where it causes an accumulation in the S and G2/M phases, indicating a halt in cell division .
- Cytoskeletal Disruption : Observations from confocal microscopy revealed that treatment resulted in the loss of actin filament integrity, which is critical for cell motility and adhesion .
Study on Antitumor Activity
A study investigated a series of azabicyclo[3.1.0]hexane derivatives for their antitumor properties. Among these, compounds related to this compound exhibited significant cytotoxicity against several cancer cell lines:
- HeLa Cells : The most active compounds reduced live cell counts significantly after treatment.
- CT26 Cells : Similar trends were observed with a marked decrease in viable cells post-treatment.
These findings suggest that the azabicyclo structure may enhance the biological activity of these compounds through specific interactions with cellular targets involved in proliferation and survival .
In Vivo Studies
Preliminary in vivo experiments demonstrated that the tested compounds could inhibit tumor growth dynamics in Balb/C mice bearing CT26 tumors, supporting their potential application in cancer therapy .
Q & A
What are the primary synthetic routes for 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol, and how do reaction conditions influence diastereoselectivity?
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often employs palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity (up to 95%) under mild conditions (60–80°C) . Alternatively, Bi(OTf)3-catalyzed intramolecular alkynylcyclopropanation of propargyl alcohols provides a ligand-free, cost-effective route, though yields vary (40–75%) depending on substituent steric effects . For advanced applications, Pd2(dba)3/(±)-BINAP systems enable aryl group introduction via nucleophilic substitution, with yields optimized by adjusting haloheterocycle reactivity (e.g., 62% for pyrazine derivatives) .
How can X-ray crystallography resolve structural ambiguities in 3-azabicyclo[3.1.0]hexane derivatives?
Single-crystal X-ray diffraction is critical for confirming bicyclic geometry and substituent orientation. For example, tert-butyl 6-acetamido-3-azabicyclo[3.1.0]hexane-3-carboxylate (C26H35N3O4) crystallizes in a triclinic system (space group P1̄), with bond angles confirming the fused cyclopropane-pyrrolidine framework. Data collection at 220 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution for hydrogen-bonding networks and torsional strain analysis .
What methodologies are used to evaluate the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
Derivatives like 3-aryl-3-azabicyclo[3.1.0]hex-1-ylamines are screened as nicotinic receptor ligands via radioligand binding assays (e.g., α4β2 and α7 subtypes). Competitive binding studies using [³H]-epibatidine or [³H]-MLA quantify IC50 values, while functional activity is assessed via calcium flux assays in HEK293 cells expressing recombinant receptors . Structure-activity relationship (SAR) studies highlight the importance of the bicyclic core’s rigidity and aryl substituent electronic properties.
How do catalytic systems impact the synthesis of alkynyl-substituted 3-azabicyclo[3.1.0]hexanes?
Transition-metal catalysts like Pd(OAc)2 with 2-(di-tert-butylphosphino)-biphenyl enable alkynylcyclopropanation via propargyl carbene intermediates. For example, 3-(5-chloropyrid-3-yl)-3-azabicyclo[3.1.0]hex-1-ylamine is synthesized in 38% yield under optimized conditions (5 mol% Pd, 100°C, 12 h). Bismuth-based catalysts (Bi(OTf)3) offer a cheaper alternative but require precise temperature control to minimize side reactions .
What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 4.6 × 150 mm) with gradient elution (0.1% formic acid in H2O/MeCN) quantify purity (>98%) and detect byproducts.
- NMR : ¹H/¹³C NMR (500 MHz, CDCl3) identifies key signals: cyclopropane protons (δ 1.2–1.8 ppm), hydroxyl groups (δ 2.5–3.5 ppm), and azabicyclo N-CH2 (δ 3.0–3.7 ppm) .
- IR : Stretching frequencies for OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups.
How do steric and electronic effects influence the reactivity of 3-azabicyclo[3.1.0]hexane derivatives?
Electron-deficient aryl halides (e.g., 3,5-dichloropyridine) enhance nucleophilic substitution rates at the azabicyclo nitrogen, while bulky substituents (e.g., tert-butyl) reduce cyclopropanation yields due to steric hindrance . Computational studies (DFT) reveal that the bicyclic system’s torsional strain lowers activation barriers for ring-opening reactions, which must be mitigated via electron-withdrawing protecting groups.
What safety protocols are essential when handling 3-azabicyclo[3.1.0]hexane derivatives?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile amines or palladium catalysts .
- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if respiratory irritation persists .
How do 3-azabicyclo[3.1.0]hexane derivatives compare to related bicyclic amines in drug discovery?
Compared to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (used in antiviral drugs), the unsubstituted core of 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol offers greater synthetic flexibility for derivatization. Spiro-fused analogs exhibit enhanced metabolic stability but require multistep syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
